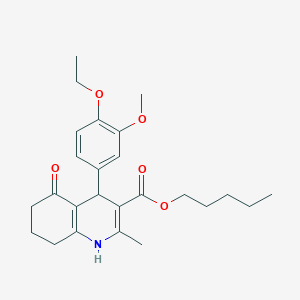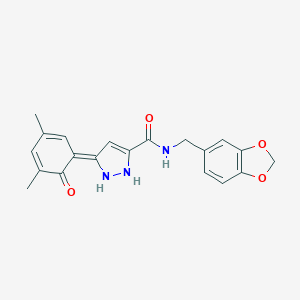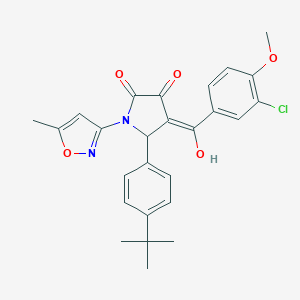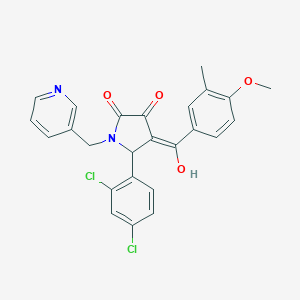![molecular formula C19H14FN7O2 B265793 8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT-1, is a novel compound that has shown promising results in scientific research. TAT-1 belongs to the class of heptazanonanes and has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
TAT-1 exerts its effects by binding to specific receptors in the body. This binding activates various signaling pathways that lead to the inhibition of cancer cell growth and the protection of neurons from damage. TAT-1 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TAT-1 has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that TAT-1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. TAT-1 has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TAT-1 in lab experiments is its unique chemical structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the synthesis of TAT-1 is a complex process that requires expertise in organic chemistry. Additionally, further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications.
Orientations Futures
There are several future directions for research on TAT-1. One potential area of research is the development of TAT-1-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of research is the exploration of TAT-1's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the safety and efficacy of TAT-1 in humans.
In conclusion, TAT-1 is a novel compound that has shown promising results in scientific research. Its unique chemical structure and potential applications in the field of medicine and biotechnology make it an exciting area of research. Further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications and to explore its potential as a diagnostic tool.
Méthodes De Synthèse
The synthesis of TAT-1 involves a complex series of reactions that require expertise in organic chemistry. The most commonly used method for synthesizing TAT-1 involves the reaction of 3-fluoroaniline and 4-methoxybenzaldehyde with heptazanonane-2,4,5,6,7,11,12-heptone. This reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure TAT-1.
Applications De Recherche Scientifique
TAT-1 has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that TAT-1 has anti-cancer properties and can inhibit the growth of cancer cells. TAT-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Formule moléculaire |
C19H14FN7O2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-7-5-10(6-8-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-3-2-4-12(20)9-11/h2-9,17,25-26H,1H3 |
Clé InChI |
WRZVAEPIEFKJTN-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)



![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)



![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)